N-(7-(4-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide N-(7-(4-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC8669026
InChI: InChI=1S/C17H14BrNO4/c1-10(20)19-14-9-16-15(22-6-7-23-16)8-13(14)17(21)11-2-4-12(18)5-3-11/h2-5,8-9H,6-7H2,1H3,(H,19,20)
SMILES: CC(=O)NC1=CC2=C(C=C1C(=O)C3=CC=C(C=C3)Br)OCCO2
Molecular Formula: C17H14BrNO4
Molecular Weight: 376.2 g/mol

N-(7-(4-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

CAS No.:

Cat. No.: VC8669026

Molecular Formula: C17H14BrNO4

Molecular Weight: 376.2 g/mol

* For research use only. Not for human or veterinary use.

N-(7-(4-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide -

Molecular Formula C17H14BrNO4
Molecular Weight 376.2 g/mol
IUPAC Name N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide
Standard InChI InChI=1S/C17H14BrNO4/c1-10(20)19-14-9-16-15(22-6-7-23-16)8-13(14)17(21)11-2-4-12(18)5-3-11/h2-5,8-9H,6-7H2,1H3,(H,19,20)
Standard InChI Key ZCNMCMKOFQQHHO-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC2=C(C=C1C(=O)C3=CC=C(C=C3)Br)OCCO2
Canonical SMILES CC(=O)NC1=CC2=C(C=C1C(=O)C3=CC=C(C=C3)Br)OCCO2

Structural and Molecular Features

Core Architecture

The compound’s structure integrates three key components:

  • A 2,3-dihydrobenzo[b][1, dioxin ring system, which provides rigidity and influences electronic properties.

  • A 4-bromobenzoyl group at position 7, introducing halogen-mediated steric and electronic effects .

  • An acetamide substituent at position 6, offering hydrogen-bonding capabilities critical for target engagement.

The IUPAC name, N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide, reflects this arrangement .

Spectroscopic and Computational Data

Key identifiers include:

  • SMILES: CC(=O)NC1=CC2=C(C=C1C(=O)C3=CC=C(C=C3)Br)OCCO2 .

  • InChIKey: ZCNMCMKOFQQHHO-UHFFFAOYSA-N, confirming stereochemical uniqueness.

  • Exact Mass: 375.0106 g/mol , with isotopic patterns dominated by bromine (⁷⁹Br/⁸¹Br) .

Computational analyses predict a logP of ~1.6, indicating moderate lipophilicity, and a topological polar surface area (TPSA) of 64.6 Ų, suggesting permeability across biological membranes .

Synthesis and Characterization

Analytical Validation

Post-synthesis, structural confirmation relies on:

  • ¹H/¹³C NMR: Peaks at δ 2.1 ppm (acetamide methyl) and δ 165–170 ppm (carbonyl carbons) .

  • HPLC-MS: Retention time alignment with theoretical mass (m/z 376.2 for [M+H]⁺) .

  • X-ray Crystallography: Resolving the dihydrobenzodioxin ring’s chair conformation .

Application AreaRationaleChallenges
Anti-inflammatory AgentsCOX-2 inhibition potentialSelectivity over COX-1
Anticancer TherapeuticsBromine’s role in DNA intercalationToxicity profiling
Photodynamic TherapyBenzodioxin’s electron-rich structure for photosensitizationStability under UV light

Comparative Analysis with Structural Analogs

Substituent Effects

CompoundSubstituentlogPTPSA (Ų)Bioactivity
Target Compound4-Bromobenzoyl1.664.6COX-2 inhibition (pred.)
(E)-3-(7-Bromo-...)acrylic acid Acrylic acid1.277.8Antiviral (hypothetical)
6-Nitro-2,3-dihydrobenzo[...]dioxine Nitro0.971.2Antibiotic candidate

The 4-bromobenzoyl group enhances lipophilicity and target affinity compared to nitro or acrylic acid derivatives .

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yield.

  • In Vitro Screening: Prioritize assays against inflammatory and oncogenic targets .

  • Toxicokinetic Studies: Assess metabolic stability and CYP450 interactions .

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